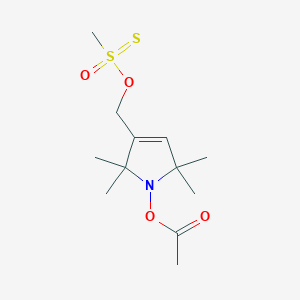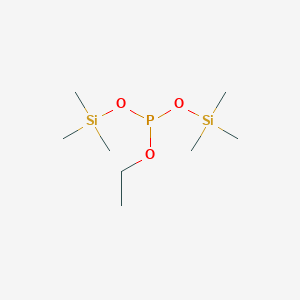![molecular formula C7H18N4 B15351246 N~1~-[(Piperazin-2-yl)methyl]ethane-1,2-diamine CAS No. 342886-89-9](/img/structure/B15351246.png)
N~1~-[(Piperazin-2-yl)methyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N-(2-piperazinylmethyl)-(9CI) is a chemical compound with the molecular formula C8H18N4. It is a derivative of ethylenediamine, where one of the amino groups is substituted with a piperazine ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized by reacting ethylenediamine with piperazine in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactors with continuous monitoring of reaction parameters to ensure product quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the amino groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions typically use alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation products include various hydroxylated and carboxylated derivatives.
Reduction products are typically amines or amides.
Substitution products can include alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The piperazine ring can bind to specific sites on these targets, modulating their activity. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Ethylenediamine
Piperazine
N-phenylethylenediamine
N-methylethylenediamine
Uniqueness: 1,2-Ethanediamine, N-(2-piperazinylmethyl)-(9CI) is unique due to its specific structural features, which allow for distinct reactivity and binding properties compared to its analogs. The presence of the piperazine ring enhances its versatility in various chemical and biological applications.
Properties
CAS No. |
342886-89-9 |
|---|---|
Molecular Formula |
C7H18N4 |
Molecular Weight |
158.25 g/mol |
IUPAC Name |
N'-(piperazin-2-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H18N4/c8-1-2-9-5-7-6-10-3-4-11-7/h7,9-11H,1-6,8H2 |
InChI Key |
OFALRSMVQSPQCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)CNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,5S,7R)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane](/img/structure/B15351168.png)
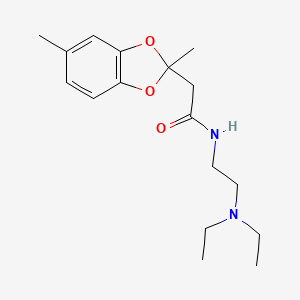
![1,5-Dimethyl-2,3,5,6-tetrahydro-1H-cyclopenta[b]pyrazine](/img/structure/B15351186.png)
![N-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B15351197.png)
![(2E)-2-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene)acetonitrile](/img/structure/B15351201.png)

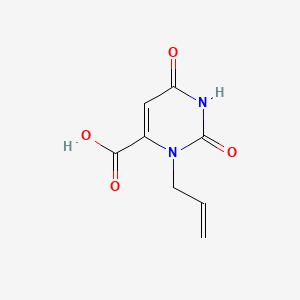
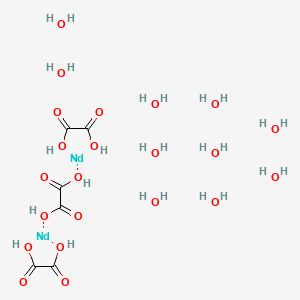
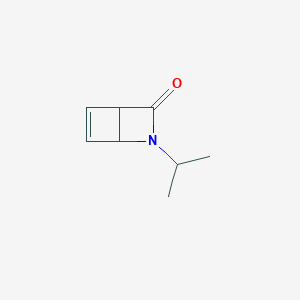
![3-[[3-(2-Amino-2-carboxyethyl)-5-methylidene-2,6-dioxopyrimidin-3-ium-1-yl]methyl]thiophene-2-carboxylic acid](/img/structure/B15351229.png)
